2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride
CAS No.:
Cat. No.: VC13603824
Molecular Formula: C11H19Cl2N5
Molecular Weight: 292.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19Cl2N5 |
|---|---|
| Molecular Weight | 292.21 g/mol |
| IUPAC Name | 2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C11H17N5.2ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;;/h1-3,10,12H,4-9H2;2*1H |
| Standard InChI Key | UZWMKSHSZPHRHB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl.Cl |
| Canonical SMILES | C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Components
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride consists of three primary structural units:
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Pyrimidine Ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, serving as a planar scaffold for molecular interactions .
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Piperazine Moiety: A six-membered ring containing two nitrogen atoms at opposing positions, conferring conformational flexibility and hydrogen-bonding potential .
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Azetidine Group: A four-membered saturated heterocycle with one nitrogen atom, introducing steric constraints that may influence receptor binding.
The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems .
Synthesis and Structural Modification
Challenges in Optimization
Conformational rigidity introduced by the azetidine ring may complicate synthetic yields, necessitating protective group strategies or microwave-assisted heating to enhance reaction efficiency . Modifications to the piperazine’s substituents, as seen in related compounds, could adjust lipophilicity () and potency . For instance, replacing morpholine with 3-hydroxypyrrolidine in pyrimidine-4-carboxamides reduced by 1 unit while improving activity .
Pharmacological and Toxicological Considerations
ADMET Profiles
Predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties derive from computational models:
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Absorption: Moderate intestinal permeability due to the compound’s polar surface area (PSA ≈ 90 Ų).
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Metabolism: Likely hepatic oxidation via cytochrome P450 3A4 (CYP3A4), given the presence of tertiary amines .
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Toxicity: Piperazine derivatives generally exhibit low acute toxicity but may cause QT prolongation at high doses .
Preclinical Data Gaps
No in vivo studies on 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride have been reported. Future research should assess:
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Plasma pharmacokinetics in rodent models.
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Dose-dependent effects on central nervous system (CNS) targets.
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Off-target interactions with hERG channels or phospholipid membranes.
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